![molecular formula C10H20N2OSi B11888844 1-{[(Trimethylsilyl)oxy]amino}cyclohexane-1-carbonitrile CAS No. 62281-25-8](/img/structure/B11888844.png)
1-{[(Trimethylsilyl)oxy]amino}cyclohexane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(Trimethylsilyl)oxy]amino}cyclohexane-1-carbonitrile is a chemical compound characterized by its unique structure, which includes a cyclohexane ring, a carbonitrile group, and a trimethylsilyl-oxyamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-{[(Trimethylsilyl)oxy]amino}cyclohexane-1-carbonitrile can be synthesized through a multi-step process. One common method involves the reaction of cyclohexanone with trimethylsilyl chloride in the presence of a base to form 1-(trimethylsiloxy)cyclohexene. This intermediate is then reacted with hydroxylamine to introduce the amino group, followed by the addition of a cyanide source to form the carbonitrile group .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-{[(Trimethylsilyl)oxy]amino}cyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
1-{[(Trimethylsilyl)oxy]amino}cyclohexane-1-carbonitrile has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: The compound is used in the development of novel materials with specific properties.
Medicinal Chemistry: It is explored for its potential use in drug development and as a building block for pharmaceuticals.
Biological Studies: The compound’s derivatives are studied for their biological activities and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-{[(Trimethylsilyl)oxy]amino}cyclohexane-1-carbonitrile involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The carbonitrile group can interact with enzymes and proteins, potentially leading to biological effects.
Comparison with Similar Compounds
- 1-{[(Trimethylsilyl)oxy]amino}cyclopentane-1-carbonitrile
- 1-{[(Trimethylsilyl)oxy]amino}cyclohexane-1-carboxamide
Comparison: 1-{[(Trimethylsilyl)oxy]amino}cyclohexane-1-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications in organic synthesis and materials science .
Properties
CAS No. |
62281-25-8 |
|---|---|
Molecular Formula |
C10H20N2OSi |
Molecular Weight |
212.36 g/mol |
IUPAC Name |
1-(trimethylsilyloxyamino)cyclohexane-1-carbonitrile |
InChI |
InChI=1S/C10H20N2OSi/c1-14(2,3)13-12-10(9-11)7-5-4-6-8-10/h12H,4-8H2,1-3H3 |
InChI Key |
DKBWOGPNZWTVFT-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)ONC1(CCCCC1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



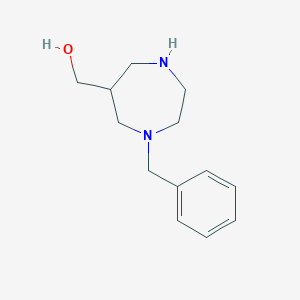
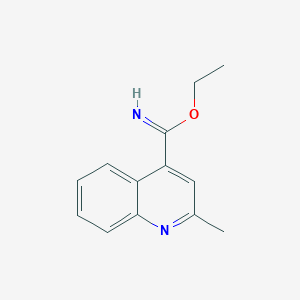
![3-Ethyl-9H-furo[3,4-b]chromen-9-one](/img/structure/B11888775.png)


![3-(4-Fluorophenyl)imidazo[1,2-A]pyridine](/img/structure/B11888792.png)
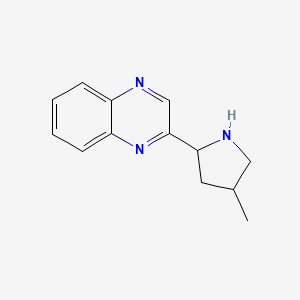
![2',3',4',9'-Tetrahydrospiro[cyclobutane-1,1'-pyrido[3,4-B]indole]](/img/structure/B11888805.png)
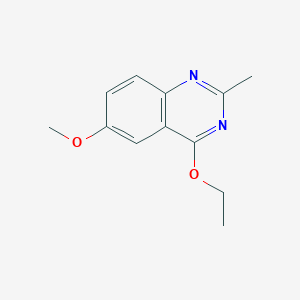

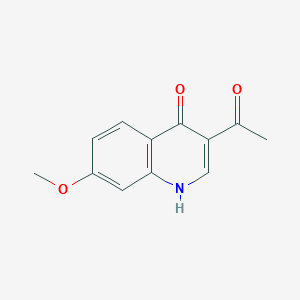

![1-Methyl-7-(piperazin-1-yl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11888837.png)
